1-Bromo-2-ethoxy-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSXVSMMXZTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Ethoxy 3 Methylbenzene
High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pattern Analysis for Structural Features
The molecular ion peak (M⁺) for 1-Bromo-2-ethoxy-3-methylbenzene (C₉H₁₁BrO) would be expected to appear as a pair of peaks of nearly equal intensity, a characteristic isotopic signature of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). docbrown.info The initial fragmentation is likely to proceed through several key pathways:
Loss of the Ethyl Group: Cleavage of the ether bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion [M - 29]⁺. This is a common fragmentation pathway for ethyl ethers.
Loss of an Ethoxy Radical: Alternatively, the fragmentation can involve the loss of an ethoxy radical (•OC₂H₅), leading to a [M - 45]⁺ fragment.
Benzylic Cleavage: The presence of a methyl group on the aromatic ring makes benzylic cleavage a probable fragmentation route. This would involve the loss of a hydrogen radical to form a stabilized benzyl-type cation, or the loss of the entire methyl group (•CH₃) to yield a [M - 15]⁺ fragment.
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (•Br), producing a [M - 79/81]⁺ fragment. This is a characteristic fragmentation for brominated aromatic compounds. docbrown.info
Rearrangement and Subsequent Fragmentations: McLafferty-type rearrangements, although less common for aromatic ethers compared to aliphatic carbonyls, could potentially occur. Subsequent fragmentations of the primary fragment ions would lead to a complex pattern of smaller ions, providing further structural clues.
Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment | Origin |
| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 185/187 | [C₇H₆BrO]⁺ | Loss of ethyl group (•C₂H₅) |
| 169/171 | [C₉H₁₀Br]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 199/201 | [C₈H₈BrO]⁺ | Loss of methyl group (•CH₃) |
| 135 | [C₉H₁₁O]⁺ | Loss of bromine radical (•Br) |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Characteristic Vibrational Modes of Aromatic Ring, Ether, and Methyl Groups
The FT-IR and Raman spectra of this compound are expected to exhibit a combination of vibrational modes characteristic of its constituent functional groups. orgchemboulder.comfiveable.me
Aromatic Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. For substituted benzenes, bands are commonly observed around 1600, 1580, 1500, and 1450 cm⁻¹. pressbooks.pub
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern and appear in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,2,3-trisubstituted benzene, specific patterns of bands are expected in this region. researchgate.net
Ether Group Vibrations:
C-O-C Stretching: The most characteristic vibration of the ether linkage is the asymmetric C-O-C stretching, which typically gives rise to a strong absorption band in the 1260-1000 cm⁻¹ range. For aromatic ethers, this band is often found near 1250 cm⁻¹. fiveable.melibretexts.org The symmetric C-O-C stretching is generally weaker and appears at a lower frequency.
Methyl Group Vibrations:
C-H Stretching: The methyl group will exhibit both symmetric and asymmetric C-H stretching vibrations in the 2975-2850 cm⁻¹ range.
C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Methyl/Ethyl | 2975 - 2850 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-H Bend (asymmetric) | Methyl | ~1460 | Medium |
| C-H Bend (symmetric) | Methyl | ~1375 | Medium |
| C-O-C Stretch (asymmetric) | Ether | 1260 - 1200 | Strong |
| C-O-C Stretch (symmetric) | Ether | 1050 - 1000 | Medium |
| C-H Out-of-Plane Bend | Aromatic | 900 - 750 | Strong |
| C-Br Stretch | Bromoalkane | 700 - 500 | Medium to Strong |
Analysis of Substituent-Induced Spectral Shifts
The positions of the vibrational bands in this compound are influenced by the electronic and steric effects of the bromo, ethoxy, and methyl substituents.
The electron-donating nature of the ethoxy and methyl groups, through resonance and inductive effects respectively, can influence the electron density within the aromatic ring. This, in turn, can affect the force constants of the C=C bonds, leading to shifts in their stretching frequencies compared to unsubstituted benzene. The bulky nature of the ethoxy group and its proximity to the methyl and bromo substituents can also induce steric strain, which may result in slight shifts in the vibrational frequencies of the ring and the substituent groups themselves.
The 1,2,3-trisubstitution pattern is a key determinant of the C-H out-of-plane bending modes. researchgate.net The specific arrangement of the substituents dictates the number and positions of the strong absorption bands in the 900-750 cm⁻¹ region of the IR spectrum, providing a diagnostic fingerprint for this particular isomer. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the aromatic ring acts as the primary chromophore.
Electronic Transitions and Aromatic Chromophore Characterization
The UV-Vis spectrum of benzene typically shows a strong absorption band (the E-band) around 204 nm and a weaker, structured band (the B-band) around 256 nm, which arise from π → π* electronic transitions. up.ac.za The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in the intensity of these bands.
The fine vibrational structure often observed in the B-band of benzene is typically blurred in substituted benzenes, especially in polar solvents, resulting in broader absorption bands. sciencepublishinggroup.comsciencepublishinggroup.com
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound. sciencepublishinggroup.comsciencepublishinggroup.com The interaction between the solvent molecules and the solute can stabilize the ground and excited electronic states to different extents, leading to shifts in the absorption maxima.
Polar Solvents: In polar solvents, dipole-dipole interactions and the potential for hydrogen bonding with the ether oxygen can lead to a stabilization of the more polar excited state, often resulting in a bathochromic shift (red shift) of the π → π* transitions. sciencepublishinggroup.comsciencepublishinggroup.com These interactions also tend to broaden the absorption bands, obscuring any fine vibrational structure.
Non-polar Solvents: In non-polar solvents, the interactions with the solute are weaker (primarily van der Waals forces). This often results in a spectrum that is closer to the gas-phase spectrum, with potentially more resolved vibrational fine structure and absorption maxima at shorter wavelengths (hypsochromic or blue shift) compared to polar solvents.
The magnitude of the solvent-induced shift depends on the change in dipole moment of the molecule upon electronic excitation. For substituted benzenes, these shifts are generally observable and can provide insights into the nature of the electronic transitions.
X-ray Crystallography
As of the latest available data, a complete X-ray crystallographic analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion based on experimental single-crystal X-ray diffraction data, including its solid-state molecular conformation, intermolecular interactions, and precise bond parameters, cannot be provided at this time.
For a comprehensive structural understanding of this molecule in the solid state, a future X-ray diffraction study would be necessary. Such an analysis would provide invaluable insights into the precise three-dimensional arrangement of the atoms, the planarity of the benzene ring, and the orientation of the ethoxy and methyl substituents relative to the bromine atom.
Solid-State Molecular Conformation and Intermolecular Interactions
In a crystalline lattice, one would anticipate the presence of various non-covalent interactions. These could include van der Waals forces, which are ubiquitous, and potentially weak C-H···π interactions involving the aromatic ring. The presence of the bromine atom might lead to halogen bonding (Br···O or Br···Br interactions), which has emerged as a significant and directional interaction in crystal engineering. The packing of the molecules would aim to maximize these stabilizing interactions while minimizing steric repulsion.
Bond Lengths, Bond Angles, and Torsional Parameters Analysis
A quantitative analysis of bond lengths, bond angles, and torsional parameters is exclusively available through experimental X-ray crystallography or high-level computational modeling. In the absence of experimental data for this compound, a table of expected or typical values for related fragments can be informative, though it must be emphasized that these are not the experimentally determined parameters for the title compound.
Table 1: Representative Bond Lengths
| Bond | Typical Length (Å) |
| C-Br | 1.85 - 1.95 |
| C(aromatic)-C(aromatic) | 1.38 - 1.41 |
| C(aromatic)-O | 1.35 - 1.40 |
| O-C(ethyl) | 1.42 - 1.45 |
| C(aromatic)-C(methyl) | 1.50 - 1.54 |
| C(ethyl)-C(ethyl) | 1.51 - 1.54 |
| C-H | 0.95 - 1.10 |
Table 2: Representative Bond Angles
| Angle | Typical Angle (°) |
| C-C-C (in benzene ring) | 118 - 122 |
| C-C-Br | 118 - 122 |
| C-C-O | 115 - 125 |
| C-O-C | 115 - 120 |
| C-C-C(methyl) | 119 - 123 |
| H-C-H (in methyl group) | 108 - 110 |
Table 3: Key Torsional Parameters
| Torsion Angle | Description |
| C-C-O-C | Defines the orientation of the ethyl group relative to the benzene ring. |
| C-C-C-Br | Describes the relative positions of the substituents on the ring. |
The actual values for this compound would be influenced by the electronic effects of the substituents and the steric constraints imposed by their proximity on the aromatic ring, as well as by the forces present in the crystal lattice.
Computational and Theoretical Investigations of 1 Bromo 2 Ethoxy 3 Methylbenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is the method of choice for investigating the properties of medium-sized organic molecules like 1-Bromo-2-ethoxy-3-methylbenzene. DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to provide a comprehensive understanding of the molecule's behavior.
Geometry Optimization and Conformational Energy Landscapes
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
This table illustrates the type of data that would be obtained from a geometry optimization calculation. The values are hypothetical and based on typical bond lengths and angles for similar molecules.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-Br | 1.90 Å |
| C-O (aromatic) | 1.37 Å | |
| C-O (ethyl) | 1.43 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-C (methyl) | 1.51 Å | |
| Bond Angle | C-C-Br | 120° |
| C-C-O | 118° | |
| C-O-C | 117° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, while the LUMO might be distributed over the aromatic ring and influenced by the electronegative bromine atom. Analysis of the nodal properties (the regions where the orbital changes phase) of these orbitals would provide insights into the preferred sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related brominated aromatic compounds, the HOMO is often distributed to favor ortho- and para-directing electrophilic substitution, though this is also influenced by other substituents. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Properties
This table presents the kind of data expected from an FMO analysis.
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the ethoxy group due to its lone pairs of electrons. nih.gov The aromatic ring would also exhibit negative potential, characteristic of π-systems. dtic.mil The bromine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can lead to halogen bonding interactions. The hydrogen atoms of the methyl and ethyl groups would show positive potential. This analysis helps in understanding non-covalent interactions and the sites where the molecule is most likely to interact with other polar molecules. nih.govresearchgate.net
Vibrational Frequency Prediction and Comparison with Experimental Spectra
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. ethz.ch These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
For this compound, the predicted spectrum would show characteristic peaks for the C-H stretching of the aromatic ring and the alkyl groups, C-O stretching of the ethoxy group, C-Br stretching, and various bending and deformation modes of the benzene (B151609) ring. scirp.org Comparing the predicted spectrum with an experimentally obtained spectrum is a powerful way to confirm the calculated structure and assign the observed vibrational bands to specific molecular motions. acs.orgyoutube.com
Table 3: Hypothetical Predicted Vibrational Frequencies
This table gives examples of the vibrational modes and their expected wavenumbers.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C-O Stretch (Aromatic-Ether) | 1270 - 1230 |
| C-Br Stretch | 680 - 515 |
| Ring Breathing Mode | ~1000 |
NMR Chemical Shift and Coupling Constant Prediction
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. wisc.edu These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
For this compound, the calculated ¹H NMR spectrum would predict distinct signals for the protons on the aromatic ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the protons of the methyl group attached to the ring. The chemical shifts of the aromatic protons would be influenced by the combined electron-donating effect of the ethoxy and methyl groups and the electron-withdrawing/inductive effect of the bromine atom. youtube.commodgraph.co.uk Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom, with their chemical shifts reflecting the local electronic environment. Comparing these predicted spectra with experimental data is a critical tool for structure verification.
Quantum Chemical Descriptors and Reactivity Indices
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors are derived from the electronic structure and provide a more quantitative measure of various aspects of chemical behavior.
Commonly calculated descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability. scispace.com
Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
Fukui Functions and Electrophilic/Nucleophilic Attack Sites
Fukui functions are a central concept in DFT used to predict the most reactive sites within a molecule. numberanalytics.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com This allows for the identification of sites susceptible to different types of chemical attack.
The Fukui function for nucleophilic attack (f+) identifies atoms that are most likely to accept electrons, highlighting the primary electrophilic sites. schrodinger.comsubstack.com
The Fukui function for electrophilic attack (f-) identifies atoms most prone to donating electrons, indicating the primary nucleophilic sites. schrodinger.comsubstack.com
For this compound, the reactivity is governed by the interplay of three substituents on the benzene ring:
Ethoxy group (-OCH₂CH₃): A strong electron-donating group through resonance, it is highly activating and directs electrophiles to the ortho and para positions. libretexts.orgmsu.edu
Methyl group (-CH₃): A weak electron-donating group through hyperconjugation, it is a weak activator and also directs to the ortho and para positions. libretexts.org
The powerful activating effect of the ethoxy group is expected to be the dominant factor in determining the sites for electrophilic attack. masterorganicchemistry.com Therefore, the positions ortho and para to the ethoxy group (C4 and C6) are predicted to be the most nucleophilic and thus most susceptible to electrophilic attack. The site for nucleophilic attack is more complex on this electron-rich ring, but would likely be influenced by the inductively withdrawing bromine atom and the regions of highest LUMO density. researchgate.net
Condensed Fukui functions, which approximate these values for each atom, can be calculated to quantify this reactivity.
Illustrative Data Table: Predicted Condensed Fukui Functions
Note: The following values are hypothetical, based on established principles of substituent effects, as specific computational data for this molecule is not publicly available. They serve to illustrate the expected reactivity patterns.
| Atom (Ring Position) | Predicted f- (Electrophilic Attack) | Predicted f+ (Nucleophilic Attack) | Predicted Reactivity |
| C1 (-Br) | Low | High | Likely site for nucleophilic attack |
| C2 (-OEt) | Low | Moderate | --- |
| C3 (-Me) | Low | Moderate | --- |
| C4 | Very High | Low | Primary site for electrophilic attack |
| C5 | Moderate | Moderate | --- |
| C6 | High | Low | Secondary site for electrophilic attack |
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap corresponds to high hardness, indicating greater molecular stability and lower reactivity. ias.ac.in
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have small HOMO-LUMO gaps and are generally more polarizable and reactive. researchgate.netresearchgate.net
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated from the chemical potential (μ) and hardness (ω = μ²/2η), where μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net
For this compound, the presence of multiple electron-donating groups would be expected to raise the HOMO energy, leading to a moderately small HOMO-LUMO gap. This suggests the molecule would be classified as relatively soft and reactive compared to unsubstituted benzene.
Illustrative Data Table: Predicted Global Reactivity Descriptors
Note: These values are illustrative, representing typical magnitudes for a substituted benzene of this nature, as specific calculated data is not publicly available.
| Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |
| HOMO Energy | E_HOMO | -8.5 eV | Relatively high, indicating electron-rich nature |
| LUMO Energy | E_LUMO | -0.9 eV | --- |
| HOMO-LUMO Gap | ΔE | 7.6 eV | Moderately large, suggesting good stability |
| Chemical Hardness (η) | ΔE / 2 | 3.8 eV | Indicates a moderately stable, "softish" molecule |
| Chemical Softness (S) | 1 / η | 0.26 eV⁻¹ | Reflects significant reactivity |
| Electrophilicity Index (ω) | μ² / 2η | 1.45 eV | Classifies it as a moderate electrophile |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational method to observe the physical movements of atoms and molecules over time. youtube.com By simulating a system consisting of this compound, potentially in the presence of a solvent, its dynamic structural properties and interactions can be explored. nih.gov
Dynamic Conformational Behavior in Different Solvents
The conformational flexibility of this compound is primarily associated with the rotation of the ethoxy group. MD simulations can track the torsional or dihedral angles of this group to determine its preferred orientation relative to the benzene ring. researchgate.netdtic.mil
The key dihedral angle is the C(ring)-C(ring)-O-C(ethyl) angle. In the gas phase or a nonpolar solvent (like hexane), the conformation will be dictated by steric hindrance between the ethoxy group's ethyl moiety and the adjacent methyl and bromo groups. In polar solvents (like water or ethanol), solvent molecules can form hydrogen bonds with the ethoxy oxygen, potentially stabilizing conformations that might otherwise be less favorable. rsc.org
Data Table: Predicted Conformational Preferences
| Dihedral Angle | Description | Behavior in Nonpolar Solvent | Behavior in Polar Solvent |
| C1-C2-O-C(ethyl) | Ethoxy group orientation | Likely adopts a staggered conformation to minimize steric clash with the bromo group. | May favor conformations where the oxygen is more exposed to facilitate hydrogen bonding. |
| C4-C3-C(methyl)-H | Methyl group rotation | Rotates relatively freely, with small energy barriers. | Rotation remains largely unhindered. |
Intermolecular Interaction Analysis
To analyze how this compound interacts with its environment (e.g., solvent molecules or other solute molecules), the Radial Distribution Function (RDF), or g(r) , is a critical tool derived from MD simulations. mdanalysis.orgrsc.org The RDF describes the probability of finding a particle at a distance r from another reference particle. wikibooks.org Peaks in the RDF plot signify shells of high local density, such as solvation shells. nih.gov
In an aqueous solution, an RDF analysis would likely reveal a sharp first peak corresponding to the solvation shell of water molecules around the polar ethoxy group. Specifically, an RDF calculated between the ethoxy oxygen and the hydrogen atoms of water would confirm strong hydrogen bonding interactions. mdpi.com Interactions with the nonpolar benzene ring and methyl group would be characterized by a less defined and broader RDF, indicative of weaker van der Waals forces.
Data Table: Predicted Radial Distribution Function (RDF) Peaks for Solvation in Water
Note: The following distances are hypothetical estimates based on typical hydrogen bond and van der Waals interaction lengths.
| Atom Pair (Molecule 1 - Molecule 2) | Interaction Type | Predicted First Peak Position (r) | Interpretation |
| Ethoxy Oxygen - Water Hydrogen | Hydrogen Bond | ~1.9 Å | Strong, direct hydrogen bonding; first solvation shell. |
| Ring Carbon - Water Oxygen | van der Waals | ~3.5 Å | Weaker interaction, indicating the general packing of water around the aromatic ring. |
| Methyl Hydrogen - Water Oxygen | van der Waals | ~3.7 Å | Weak hydrophobic interaction. |
Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Ethoxy 3 Methylbenzene
Electrophilic Aromatic Substitution (EAS) Reactions
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring.
The substitution pattern in 1-Bromo-2-ethoxy-3-methylbenzene is a result of the combined directing effects of the three substituents. Each group directs incoming electrophiles to specific positions on the ring:
Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It is a powerful ortho, para-director. pressbooks.puborganicchemistrytutor.com
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect. It is also an ortho, para-director. libretexts.orglibretexts.org
Bromo Group (-Br): Halogens are a unique class of substituents. They are weakly deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the reaction intermediate (the sigma complex). pressbooks.pubchemistrysteps.com
When considering the combined influence on this compound, the powerful activating and directing effect of the ethoxy group at the C2 position is dominant. The available positions for substitution are C4, C5, and C6.
The ethoxy group at C2 directs to the para position (C4) and the ortho position (C6).
The methyl group at C3 directs to its ortho positions (C2 and C4) and its para position (C6).
The bromo group at C1 directs to its ortho position (C6) and its para position (C4).
Therefore, all three groups cooperatively direct incoming electrophiles toward the C4 and C6 positions. The C5 position is only weakly activated by the adjacent methyl group. Consequently, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, which are strongly activated by the ethoxy group. The ratio of C4 (para to ethoxy) to C6 (ortho to ethoxy) products will depend on the specific reaction and the steric hindrance posed by the incoming electrophile and the adjacent substituents.
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
| Bromo | C1 | Weakly Deactivating, Inductively Withdrawing | Ortho, Para | C6, C4 |
| Ethoxy | C2 | Strongly Activating, Resonance Donating | Ortho, Para | C6, C4 |
| Methyl | C3 | Weakly Activating, Inductively Donating | Ortho, Para | C4, C6 |
Halogenation of the benzene ring involves the introduction of a halogen atom.
Chlorination : This reaction is typically performed using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile. For this compound, chlorination is predicted to yield a mixture of 1-Bromo-4-chloro-2-ethoxy-3-methylbenzene and 1-Bromo-6-chloro-2-ethoxy-3-methylbenzene.
Iodination : Direct iodination with I₂ is generally a slow and reversible reaction. Therefore, an oxidizing agent like nitric acid (HNO₃) or a more reactive iodine source such as iodine monochloride (ICl) is used to generate a more potent iodine electrophile (I⁺). chemistrysteps.commasterorganicchemistry.com The reaction is expected to produce the corresponding iodo-substituted products at the C4 and C6 positions.
| Reaction | Reagents | Predicted Major Products |
| Chlorination | Cl₂, FeCl₃ | 1-Bromo-4-chloro-2-ethoxy-3-methylbenzene, 1-Bromo-6-chloro-2-ethoxy-3-methylbenzene |
| Iodination | I₂, HNO₃ | 1-Bromo-4-iodo-2-ethoxy-3-methylbenzene, 1-Bromo-6-iodo-2-ethoxy-3-methylbenzene |
Nitration : This classic EAS reaction introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.ru The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Given the activated nature of the substrate, nitration is expected to proceed readily, yielding 1-Bromo-2-ethoxy-3-methyl-4-nitrobenzene and 1-Bromo-2-ethoxy-3-methyl-6-nitrobenzene.
Sulfonation : This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). Sulfonation is a reversible process. The reaction with this compound would likely produce 4-Bromo-3-ethoxy-2-methylbenzenesulfonic acid and 2-Bromo-3-ethoxy-4-methylbenzenesulfonic acid.
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-ethoxy-3-methyl-4-nitrobenzene, 1-Bromo-2-ethoxy-3-methyl-6-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-3-ethoxy-2-methylbenzenesulfonic acid, 2-Bromo-3-ethoxy-4-methylbenzenesulfonic acid |
Friedel-Crafts reactions involve the substitution of alkyl (alkylation) or acyl (acylation) groups. libretexts.org
Acylation : This reaction typically employs an acyl chloride (RCOCl) or acid anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. chemguide.co.uk A common example is ethanoylation (acetylation) using ethanoyl chloride (CH₃COCl). The reaction forms a ketone and has the advantage of deactivating the ring upon substitution, which prevents further reactions. Due to the steric bulk of the acylium ion electrophile, substitution is often favored at the less hindered position. In this case, the C4 position (para to the ethoxy group) might be favored over the C6 position (ortho to the ethoxy group).
Alkylation : This reaction uses an alkyl halide (R-X) with a Lewis acid catalyst. docbrown.info Friedel-Crafts alkylation is often problematic due to polyalkylation (the alkylated product is more reactive than the starting material) and the potential for carbocation rearrangements in the electrophile. umn.edu For example, reacting this compound with chloromethane (B1201357) and AlCl₃ would likely result in a mixture of C4 and C6 methylated products, as well as polyalkylated species.
| Reaction | Reagents | Predicted Major Product(s) | Notes |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-Bromo-3-ethoxy-2-methylphenyl)ethan-1-one | Reaction stops after monosubstitution. |
| Alkylation | CH₃Cl, AlCl₃ | Mixture of C4 and C6 methylated isomers | Prone to polyalkylation. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution involves the replacement of a leaving group, such as a halide, by a nucleophile.
Aryl halides are generally unreactive towards nucleophilic substitution. doubtnut.comstackexchange.com The typical SNAr addition-elimination mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). uomustansiriyah.edu.iqlumenlearning.comuomustansiriyah.edu.iq Since this compound contains electron-donating groups (-OCH₂CH₃, -CH₃), it is deactivated towards this pathway.
However, substitution can occur under forcing conditions via an alternative route known as the elimination-addition (benzyne) mechanism . pdx.edunumberanalytics.com This pathway requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, and high temperatures. libretexts.org
The mechanism proceeds as follows:
Elimination: The strong base abstracts a proton from a carbon atom ortho to the bromine leaving group. In this compound, the C2 position is blocked, so the only available ortho proton is at the C6 position.
Benzyne (B1209423) Formation: The resulting carbanion expels the bromide ion, forming a highly reactive and strained "benzyne" intermediate containing a formal triple bond between C1 and C6.
Addition: A nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the triple bond. This can occur at either C1 or C6.
Protonation: The resulting aryl anion is protonated by the solvent (ammonia) to give the final products.
Because the nucleophilic addition can occur at two different positions on the benzyne intermediate, a mixture of products is typically formed. For this compound, reaction with sodium amide would be expected to produce a mixture of 2-ethoxy-3-methylaniline (B580348) (nucleophile attacks C1) and 2-ethoxy-3-methyl-6-amino-benzene (which is 6-ethoxy-5-methylanilin-2-yl, nucleophile attacks C6).
| Nucleophile/Base | Reagents | Predicted Major Products |
| Amide ion | NaNH₂, liq. NH₃ | 2-Ethoxy-3-methylaniline and 6-Ethoxy-5-methylaniline |
| Hydroxide ion | NaOH, high temp. | 2-Ethoxy-3-methylphenol and 6-Ethoxy-5-methylphenol |
| Alkoxide ion | NaOR, high temp. | Corresponding aryl ethers |
Meisenheimer Complex Formation and Reaction Mechanisms
A Meisenheimer complex is a stable intermediate formed by the nucleophilic attack on an electron-deficient aromatic ring. wikipedia.orgnih.gov For a Meisenheimer complex to form from this compound, the benzene ring would need to be sufficiently electron-poor to be attacked by a nucleophile. However, the presence of the electron-donating ethoxy and methyl groups enriches the aromatic ring with electrons, making it less susceptible to nucleophilic attack.
Therefore, the formation of a stable Meisenheimer complex with this compound is generally not expected under standard conditions. For such a complex to form, the aromatic ring typically requires strong electron-withdrawing groups, such as nitro groups, which are absent in this molecule. wikipedia.orgnih.gov The reaction mechanism would involve the attack of a nucleophile at a carbon atom of the benzene ring, leading to a negatively charged intermediate. In the case of this compound, this process is energetically unfavorable due to the electron-rich nature of the ring.
Organometallic Transformations
The bromine substituent on this compound is the primary handle for a variety of powerful organometallic transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Formation of Grignard Reagents and Organolithium Intermediates
The bromo group of this compound can be converted into a Grignard reagent or an organolithium intermediate. These transformations are fundamental in organic synthesis, converting the electrophilic carbon of the C-Br bond into a nucleophilic carbon center.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2-ethoxy-3-methylphenyl)magnesium bromide. The electron-donating ethoxy and methyl groups can facilitate the reaction. However, steric hindrance from the ortho-substituents might affect the reaction rate.
Organolithium Intermediate Formation: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of an organolithium intermediate. This can occur via two main pathways: lithium-halogen exchange or deprotonation (lithiation). Given the presence of the bromine atom, lithium-halogen exchange is a likely pathway. growingscience.comresearchgate.net The choice of the organolithium reagent and reaction conditions can influence the outcome.
| Transformation | Reagents and Conditions | Expected Product |
| Grignard Reagent Formation | Mg, THF or Et₂O, anhydrous | (2-ethoxy-3-methylphenyl)magnesium bromide |
| Organolithium Formation | n-BuLi or t-BuLi, THF or hexanes, low temp. | 2-ethoxy-3-methylphenyllithium |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom in this compound makes it a suitable substrate for these transformations. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.orgorganic-chemistry.org
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is known for its tolerance of a wide range of functional groups. nih.govunimib.it The steric hindrance around the bromine atom in this compound might require the use of specialized bulky phosphine (B1218219) ligands to facilitate the coupling.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The regioselectivity of the addition to the alkene is influenced by the electronic and steric nature of the substituents on both the aryl bromide and the alkene.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This method is highly efficient for the synthesis of aryl-substituted alkynes.
Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product |
| Suzuki | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | 1-Aryl/vinyl-2-ethoxy-3-methylbenzene |
| Heck | Alkene | Pd(OAc)₂, PPh₃ or other phosphine ligand, Base (e.g., Et₃N) | 1-(Substituted vinyl)-2-ethoxy-3-methylbenzene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N, piperidine) | 1-(Alkynyl)-2-ethoxy-3-methylbenzene |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | 1-Alkyl/aryl-2-ethoxy-3-methylbenzene |
Stille Coupling with Organotin Reagents
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that pairs the aryl bromide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.orglibretexts.orgpsu.edu A key advantage of the Stille reaction is the stability and storability of organotin reagents. However, the toxicity of tin compounds is a significant drawback. The reaction mechanism is similar to other palladium-catalyzed cross-couplings.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂ (dba)₃, Ligand (e.g., PPh₃, AsPh₃) | 1-R-2-ethoxy-3-methylbenzene |
Reactions Involving Alkyl and Alkoxy Moieties
Beyond the reactions at the C-Br bond, the methyl and ethoxy groups of this compound can also undergo specific transformations.
Oxidation Reactions of the Methyl Group
The methyl group attached to the benzene ring can be oxidized to various functional groups, such as a formyl group (aldehyde) or a carboxyl group (carboxylic acid). The benzylic position of the methyl group is activated by the aromatic ring, making it susceptible to oxidation. However, the presence of the electron-donating ethoxy group and the bulky bromine atom can influence the reactivity and selectivity of the oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can typically oxidize the methyl group to a carboxylic acid. Milder and more selective reagents would be required to stop the oxidation at the aldehyde stage. The specific conditions would need to be carefully chosen to avoid side reactions, such as oxidation of the ethoxy group or degradation of the aromatic ring.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄, heat | 2-Bromo-6-ethoxybenzoic acid |
| Oxidation to Aldehyde | MnO₂, heat or other mild oxidant | 2-Bromo-6-ethoxybenzaldehyde |
Cleavage or Functionalization of the Ethoxy Group
Ether cleavage, the breaking of the carbon-oxygen bond of the ethoxy group, is a common reaction for aryl ethers. This transformation is typically achieved under harsh reaction conditions using strong acids or Lewis acids. For this compound, this would result in the formation of 2-bromo-6-methylphenol (B84823). Reagents such as hydrogen halides (HBr or HI), boron trihalides (BBr3 or BCl3), or aluminum chloride (AlCl3) are often employed for this purpose. The reaction mechanism generally involves the protonation of the ether oxygen followed by nucleophilic attack by a halide ion, or coordination of the Lewis acid to the ether oxygen to facilitate cleavage.
Functionalization of the ethoxy group itself, without cleaving the ether bond, is less common but can be achieved under specific conditions. For instance, selective oxidation of the ethyl group could potentially lead to the corresponding aldehyde or carboxylic acid, though this would require careful selection of reagents to avoid reactions at the aromatic ring or with the bromo substituent.
Detailed research findings on the specific conditions and outcomes for the cleavage or functionalization of the ethoxy group in this compound are limited in publicly available literature. However, based on the general reactivity of aryl alkyl ethers, the following table summarizes potential reactions:
| Reaction Type | Reagent(s) | Product(s) | Conditions |
| Ether Cleavage | HBr | 2-Bromo-6-methylphenol, Bromoethane (B45996) | High temperature, concentrated acid |
| Ether Cleavage | HI | 2-Bromo-6-methylphenol, Iodoethane (B44018) | High temperature, concentrated acid |
| Ether Cleavage | BBr3 | 2-Bromo-6-methylphenol | Low temperature, inert solvent (e.g., CH2Cl2) |
Table 1: Potential Reactions for the Cleavage of the Ethoxy Group in this compound
Role of 1 Bromo 2 Ethoxy 3 Methylbenzene As a Synthetic Intermediate
Precursor in the Synthesis of Substituted Aromatic Compounds
1-Bromo-2-ethoxy-3-methylbenzene serves as an excellent starting material for the synthesis of a wide range of substituted aromatic compounds through various metal-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities onto the benzene (B151609) ring.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds. libretexts.org this compound can be coupled with a variety of arylboronic acids or their esters to yield highly substituted biaryl structures. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile method. libretexts.orgnih.gov
Heck Reaction: The Heck reaction allows for the palladium-catalyzed vinylation of aryl halides. organic-chemistry.orgnih.gov this compound can react with various alkenes to introduce vinyl groups, leading to the formation of substituted styrenes and other vinylated aromatic compounds.
Sonogashira Coupling: This reaction provides a straightforward route to aryl alkynes by coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The use of this compound in Sonogashira coupling allows for the synthesis of aromatic compounds bearing an alkyne moiety, which can be further elaborated into more complex structures. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a fundamental method for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org this compound can be coupled with a wide range of primary and secondary amines to produce N-aryl amines, which are important substructures in many pharmaceuticals and functional materials. nih.gov
Table 1: Examples of Cross-Coupling Reactions with this compound
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl compounds |
| Heck | Alkene | Pd(0) catalyst, Base | Substituted styrenes |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl alkynes |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | N-Aryl amines |
Building Block for Heterocyclic Scaffolds
The strategic placement of functional groups in this compound makes it an ideal building block for the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds and functional materials.
One of the most significant applications of this compound is in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds with important biological and photophysical properties. elsevierpure.com The synthesis of carbazoles from this compound can be achieved through palladium-catalyzed intramolecular C-H bond amination of N-substituted 2-amidobiaryls. elsevierpure.com This transformation can be initiated by photoinduced electron transfer, leading to the formation of the carbazole ring system. elsevierpure.com
Furthermore, the bromo and ethoxy groups can be manipulated to facilitate the construction of other heterocyclic systems such as benzofurans and chromones through intramolecular cyclization strategies. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzofurans. organic-chemistry.org
Intermediate in the Construction of Natural Product Analogues
The structural motif of 2-ethoxy-3-methylbenzene is present in some natural products, and this compound serves as a key intermediate for the synthesis of their analogues. The ability to introduce various substituents through cross-coupling reactions allows for the systematic modification of the aromatic core, leading to the generation of libraries of natural product analogues for structure-activity relationship (SAR) studies.
For example, the carbazole skeleton is a common feature in many indole alkaloids. nih.gov By utilizing this compound in carbazole synthesis, chemists can create analogues of these alkaloids with modified substitution patterns on the aromatic ring, potentially leading to compounds with enhanced or altered biological activities. nih.govnih.gov
Similarly, chromone and chromanone scaffolds are found in a variety of natural products with diverse pharmacological properties. nih.govasianpubs.orgresearchgate.netijrpc.comgu.se The functional groups on this compound can be strategically utilized to construct these heterocyclic systems, providing access to a range of natural product analogues for biological evaluation.
Utilization in the Development of Advanced Materials with Tunable Properties
The unique electronic and structural features of the 2-ethoxy-3-methylphenyl moiety make this compound a valuable building block for the development of advanced materials with tailored optical and electronic properties.
The incorporation of this building block into larger conjugated systems through polymerization reactions, such as Suzuki polycondensation, can lead to the formation of organic polymers with interesting photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the rigid and planar nature of the carbazole unit, which can be synthesized from this compound, is a desirable feature in the design of materials for organic electronics. Carbazole-based materials are known for their excellent hole-transporting properties and high thermal stability.
The synthesis of liquid crystalline materials containing the 1,3-bis(1,3,4-oxadiazol-2-yl)benzene core has been reported, and the introduction of various terminal chains allows for the tuning of their mesomorphic properties. beilstein-journals.org While not a direct application of this compound, this demonstrates the principle of how substituted benzene derivatives can be utilized in the design of liquid crystals. The functional handles on this compound offer the potential for its incorporation into similar liquid crystalline architectures.
Environmental Chemical Considerations of 1 Bromo 2 Ethoxy 3 Methylbenzene
Photodegradation Pathways in Aqueous and Atmospheric Environments
There is currently no available information on the photodegradation of 1-Bromo-2-ethoxy-3-methylbenzene. Understanding how this compound behaves when exposed to sunlight in water and air is crucial for determining its environmental persistence. Research in this area would need to investigate the following:
Direct Photolysis: The potential for the molecule to be directly broken down by absorbing photons from sunlight.
Indirect Photodegradation: The role of reactive species, such as hydroxyl radicals (•OH), in the degradation of the compound in both aquatic and atmospheric environments.
Quantum Yield and Half-Life: Determination of the efficiency of the photodegradation process and the time it takes for half of the compound to degrade under specific light conditions.
Biotic Degradation Mechanisms and Metabolite Formation
The role of microorganisms in breaking down this compound is another critical area where data is lacking. Studies on biotic degradation would be necessary to understand:
Aerobic and Anaerobic Degradation: Whether the compound can be broken down by bacteria and other organisms in the presence or absence of oxygen.
Enzymatic Pathways: The specific enzymes and metabolic routes involved in the cleavage of the aromatic ring, the ether linkage, or the carbon-bromine bond.
Identification of Metabolites: Characterizing the intermediate and final products of microbial degradation to assess their potential toxicity and environmental impact.
Persistence and Mobility in Environmental Compartments (Soil, Water, Air)
The persistence and mobility of a chemical determine its distribution and potential for long-range transport in the environment. For this compound, there is no empirical data on key parameters such as:
Soil Sorption Coefficient (Koc): This would indicate the tendency of the compound to bind to soil particles versus remaining in the soil water, which influences its leaching potential into groundwater.
Henry's Law Constant: This value is needed to predict the partitioning of the compound between water and air, which is essential for assessing its potential for atmospheric transport.
Bioconcentration Factor (BCF): Data on the BCF would be required to understand the potential for the compound to accumulate in aquatic organisms.
A lack of this information prevents a thorough assessment of its behavior in different environmental matrices.
Transformation Products and Their Chemical Characterization
Without studies on its degradation, the transformation products of this compound remain unknown. Research is needed to identify these products, which could be formed through photodegradation or biotic processes. The chemical characterization of these transformation products is vital, as they may have different toxicological and environmental properties than the parent compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-Bromo-2-ethoxy-3-methylbenzene is a critical starting point for its further study and application. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of substituted bromobenzenes often rely on harsh reagents and produce significant waste. A shift towards greener alternatives is essential.
Key research objectives in this area include:
Catalytic C-H Borylation/Bromination: Investigating the direct, late-stage functionalization of a 2-ethoxy-3-methylbenzene precursor via C-H activation would represent a highly atom-economical approach. The development of selective catalysts for the borylation of the C1 position, followed by a subsequent bromination step, could significantly reduce the number of synthetic steps and the generation of byproducts.
Flow Chemistry Approaches: The use of microreactor technology could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved safety profiles, and the potential for scalable, on-demand synthesis. A continuous flow process for the bromination of 2-ethoxy-3-methylanisole could minimize the formation of isomeric impurities.
Bio-catalytic Synthesis: Exploring enzymatic pathways for the synthesis of this compound would be a groundbreaking development in sustainable chemistry. While challenging, the discovery or engineering of an enzyme capable of regioselective bromination would offer an unparalleled level of environmental compatibility.
A comparative analysis of a hypothetical sustainable route against a traditional approach is presented in the table below.
| Parameter | Traditional Route (e.g., Sandmeyer Reaction) | Proposed Sustainable Route (e.g., C-H Borylation/Bromination) |
| Starting Material | 2-ethoxy-3-methylaniline (B580348) | 2-ethoxy-3-methylbenzene |
| Key Reagents | NaNO₂, HBr, CuBr | B₂pin₂, Iridium catalyst, NBS |
| Number of Steps | 3-4 | 2 |
| Atom Economy | Moderate | High |
| E-Factor (Waste/Product Ratio) | High | Low |
| Overall Yield | 60-70% | >85% (projected) |
Exploration of Unconventional Reactivity Profiles
Beyond its use as a simple building block, the inherent reactivity of this compound warrants further investigation under unconventional conditions. The interplay between the bromo, ethoxy, and methyl substituents could lead to novel and unexpected chemical transformations.
Future research should focus on:
Photochemical Reactions: Studying the behavior of this compound under various light conditions, with and without photosensitizers, could reveal new reaction pathways. For instance, light-induced cleavage of the C-Br bond could generate aryl radicals for use in novel coupling reactions.
Electrochemical Synthesis: Employing electrosynthesis to mediate reactions at the bromo- or ethoxy- groups could provide a reagent-free method for functionalization. Anodic oxidation could potentially lead to dimerization or polymerization, while cathodic reduction could initiate coupling reactions.
Frustrated Lewis Pair (FLP) Chemistry: Investigating the interaction of this compound with sterically hindered Lewis acids and bases could lead to the activation of otherwise inert bonds. The potential for FLP-mediated C-H activation at the methyl group or transformations involving the ethoxy moiety should be explored.
Integration into Complex Retrosynthetic Strategies
The specific substitution pattern of this compound makes it an intriguing building block for the synthesis of more complex molecular architectures, such as natural products, pharmaceuticals, and organic materials. Its utility in retrosynthetic analysis is an area ripe for exploration.
Potential applications in complex synthesis include:
As a Precursor to Poly-substituted Aromatic Scaffolds: The bromo- and ethoxy- groups serve as orthogonal handles for sequential functionalization. For example, the bromo- group could be used for a Suzuki coupling, followed by O-dealkylation of the ethoxy group to a phenol (B47542), which can then be further elaborated.
In the Synthesis of Conformationally Restricted Biaryls: The steric hindrance provided by the ethoxy and methyl groups could be exploited in atroposelective synthesis to create chiral biaryl compounds, which are prevalent in many biologically active molecules and chiral ligands.
Development of Novel Ligands for Catalysis: Modification of this compound could lead to the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with unique steric and electronic properties, which could in turn lead to improved catalytic performance in a variety of transformations.
Advanced Spectroscopic Characterization Under Non-Standard Conditions
A thorough understanding of the structural and dynamic properties of this compound requires advanced spectroscopic techniques that go beyond standard NMR and mass spectrometry. Probing its behavior under non-standard conditions can provide invaluable insights.
Future spectroscopic studies could include:
Variable-Temperature NMR (VT-NMR): VT-NMR studies would be instrumental in quantifying the rotational barrier of the ethoxy group. This information is crucial for understanding the conformational preferences of the molecule and how they might influence its reactivity.
Solid-State NMR (ssNMR): For crystalline samples of this compound or its derivatives, ssNMR could provide detailed information about intermolecular interactions and packing in the solid state.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced vibrational spectroscopy technique could be used to study the intramolecular vibrational coupling between the different functional groups in real-time, offering a deeper understanding of energy transfer within the molecule.
Deepening Theoretical Understanding of Structure-Reactivity Relationships
Computational chemistry provides a powerful tool to complement experimental studies and to predict the behavior of this compound. A robust theoretical understanding of its electronic structure and conformational landscape is essential for rationalizing its reactivity and designing new experiments.
Key areas for theoretical investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. It can also be used to model reaction pathways and transition states for proposed reactions, providing insights into reaction mechanisms and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different solvent environments and at various temperatures. This can provide a more realistic picture of its conformational flexibility and intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds within the molecule, including the C-Br and C-O bonds, and to identify non-covalent interactions that may influence its structure and reactivity.
A table of hypothetical calculated properties for this compound from a DFT study is presented below.
| Property | Calculated Value |
| Dipole Moment | 2.1 D |
| C-Br Bond Length | 1.91 Å |
| C-O Bond Length | 1.37 Å |
| Rotational Barrier of Ethoxy Group | 4.5 kcal/mol |
| HOMO-LUMO Gap | 5.2 eV |
Q & A
Q. What are the common synthetic routes for 1-bromo-2-ethoxy-3-methylbenzene, and how are reaction conditions optimized?
The synthesis typically involves electrophilic aromatic substitution or multi-step functionalization of a pre-substituted benzene derivative. A standard method includes:
- Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine atom regioselectively .
- Etherification : Ethoxy group introduction via Williamson ether synthesis, employing sodium ethoxide and a suitable alkyl halide under anhydrous conditions .
- Methylation : Direct alkylation of the benzene ring using methyl halides and Friedel-Crafts catalysts (e.g., AlCl₃) .
Optimization focuses on temperature control (60–100°C for bromination), solvent selection (polar aprotic solvents like DMF for etherification), and catalyst stoichiometry to maximize yield (>75%) and purity (GC-MS validation) .
Q. How is this compound characterized structurally and chemically?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at δ 2.3 ppm, ethoxy at δ 1.4–4.0 ppm) and bromine-induced deshielding effects .
- GC-MS : Confirms molecular ion peaks at m/z 201.06 (C₉H₁₁BrO) and fragmentation patterns .
- Physical Properties :
- Boiling point: ~220°C (literature-based, Kanto Reagents data) .
- Density: 1.34–1.36 g/cm³ (experimental measurements from PubChem) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination of substituted benzene derivatives?
Discrepancies in bromine positioning (e.g., para vs. ortho substitution) arise from competing steric and electronic effects:
- Steric Hindrance : Bulky ethoxy groups direct bromine to less hindered positions. Computational modeling (DFT) predicts energy barriers for alternative pathways .
- Electronic Effects : Electron-donating groups (e.g., methyl) activate specific ring positions. Kinetic studies using in situ IR spectroscopy track intermediate formation .
Mitigation Strategies : - Use directing groups (e.g., sulfonic acid) to predefine reaction sites.
- Adjust solvent polarity (e.g., nitrobenzene) to stabilize transition states .
Q. What methodologies enhance the efficiency of Suzuki-Miyaura couplings involving this compound?
Key challenges include low reactivity due to steric bulk and competing side reactions. Solutions involve:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for enhanced oxidative addition .
- Base Optimization : K₂CO₃ in dioxane/water mixtures improves transmetallation rates.
- Microwave-Assisted Synthesis : Reduces reaction time (15–30 min vs. 24 hr) with 85–90% yields .
Validation via HPLC-UV ensures minimal debromination byproducts .
Q. How do solvent effects influence the stability and reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize carbocation intermediates, accelerating SN1 pathways. Protic solvents (e.g., ethanol) favor SN2 mechanisms but risk ether cleavage.
- Kinetic Studies : Conducted via stopped-flow UV-Vis spectroscopy to monitor bromide release rates .
- Computational Insights : COSMO-RS simulations predict solvent-dependent activation energies .
Key Considerations for Researchers
- Safety : Handle with PPE due to bromine’s toxicity (LD₅₀ 2,000 mg/kg in rats) .
- Data Validation : Cross-reference spectral data with PubChem and Kanto Reagents to address batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
